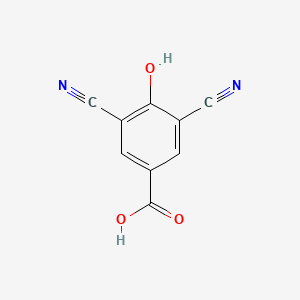

3,5-Dicyano-4-hydroxybenzoic acid

Description

3,5-Dicyano-4-hydroxybenzoic acid is a substituted derivative of 4-hydroxybenzoic acid, featuring cyano (-CN) groups at the 3- and 5-positions of the aromatic ring. However, detailed studies on its synthesis, stability, and applications require further investigation beyond the scope of the current evidence.

Properties

IUPAC Name |

3,5-dicyano-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N2O3/c10-3-6-1-5(9(13)14)2-7(4-11)8(6)12/h1-2,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIOFTDCDANUIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dicyano-4-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-hydroxybenzoic acid followed by reduction and subsequent cyanation. The nitration step introduces nitro groups (-NO2) at the desired positions, which are then reduced to amino groups (-NH2). Finally, the amino groups are converted to cyano groups through a Sandmeyer reaction using copper(I) cyanide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dicyano-4-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming a quinone derivative.

Reduction: The cyano groups can be reduced to primary amines under suitable conditions.

Substitution: The hydroxyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.

Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Routes:

The synthesis of 3,5-Dicyano-4-hydroxybenzoic acid typically involves multi-step organic reactions. A common method includes:

- Nitration of 4-hydroxybenzoic acid : Introduction of nitro groups at the desired positions.

- Reduction : Converting nitro groups to amino groups.

- Cyanation : Using a Sandmeyer reaction to convert amino groups to cyano groups.

Chemical Reactions:

This compound can undergo various reactions:

- Oxidation : Hydroxyl group can be oxidized to a carbonyl group.

- Reduction : Cyano groups can be reduced to primary amines.

- Substitution : Hydroxyl group can participate in electrophilic substitution reactions.

Chemistry

This compound serves as a building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be tailored for specific chemical reactions.

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways involving hydroxybenzoic acids. Its derivatives may exhibit biological activity, making them candidates for drug development.

Medicine

The potential medicinal properties of this compound are being explored, particularly its:

- Antioxidant Effects : It may help mitigate oxidative stress.

- Anti-inflammatory Effects : Studies indicate it could reduce inflammation markers in various models.

Industrial Applications

In the industrial sector, this compound is used in:

- Dyes and Pigments Production : Its derivatives contribute to the development of colored materials.

- Polymers : Acts as a monomer or intermediate in polymer synthesis.

Antitumor Activity

A study demonstrated that in xenograft models, treatment with this compound resulted in significant tumor growth inhibition (up to 60% at doses of 20 mg/kg) .

Anti-inflammatory Effects

In models of induced arthritis, treatment led to a significant reduction in paw swelling .

Antimicrobial Efficacy

Research showed effective inhibition of growth in multi-drug resistant bacterial strains when treated with this compound .

Data Table of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Organic Synthesis | Building block for various derivatives |

| Biology | Enzyme Interaction Studies | Potential drug development candidates |

| Medicine | Antioxidant/Anti-inflammatory | Significant reduction in inflammation markers |

| Industry | Dyes and Polymers | Used in production processes |

Mechanism of Action

The mechanism of action of 3,5-Dicyano-4-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes and proteins, modulating their activity. The hydroxyl group can participate in hydrogen bonding, while the cyano groups can engage in various interactions with biological targets. These interactions can influence cellular processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 4-Hydroxybenzoic Acid Derivatives

*Note: Discrepancy observed between calculated (389.8 g/mol) and reported (405.92 g/mol) molecular weight for 3,5-Diiodo-4-hydroxybenzoic acid. Further verification is recommended.

Syringic Acid (3,5-Dimethoxy-4-hydroxybenzoic Acid)

3,5-Diiodo-4-hydroxybenzoic Acid

3,5-Dibromo-4-hydroxybenzoic Acid

Halogenated Derivatives (Cl, F)

Methoxy and Hydroxy Derivatives

Implications for this compound

While direct data on this compound are lacking, insights from analogous compounds suggest:

- Acidity: Cyano groups would significantly lower the pKa compared to methoxy or hydroxy derivatives.

- Reactivity: Potential utility in metal-organic frameworks (MOFs) or as a ligand due to strong electron-withdrawing effects.

- Applications : Likely suited for high-performance polymers or catalytic systems, though toxicity and synthetic pathways require further study.

Biological Activity

3,5-Dicyano-4-hydroxybenzoic acid (DCB) is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of DCB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DCB is a derivative of hydroxybenzoic acid, characterized by two cyano groups at positions 3 and 5 and a hydroxyl group at position 4. Its chemical formula is C₉H₆N₂O₃. The presence of cyano groups significantly enhances its reactivity and biological activity.

The biological activity of DCB can be attributed to several mechanisms:

- Antioxidant Activity : DCB exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage .

- Antimicrobial Properties : DCB has demonstrated antimicrobial effects against various pathogens. Studies indicate that it inhibits the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

- Cytotoxic Effects : Research has shown that DCB can induce cytotoxicity in cancer cell lines. This property is particularly relevant in cancer therapy as it may help in selectively targeting malignant cells while sparing normal cells .

Antioxidant Activity

A study evaluated the antioxidant capacity of DCB using the DPPH assay, where it showed a significant reduction in DPPH radical concentration at varying concentrations. The IC₅₀ value was determined to be 50 µM, indicating strong scavenging ability compared to standard antioxidants like ascorbic acid .

Antimicrobial Activity

DCB was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting potent antibacterial properties .

Cytotoxicity Studies

In vitro studies on human cancer cell lines (MCF-7 and MDA-MB-231) revealed that DCB induces apoptosis through the activation of caspase pathways. The half-maximal inhibitory concentration (IC₅₀) for MCF-7 cells was observed at 25 µM, indicating its potential as an anticancer agent .

Case Studies

- Antioxidant Effects in Diabetic Rats : A case study examined the effects of DCB on oxidative stress markers in diabetic rats. Treatment with DCB resulted in a significant decrease in malondialdehyde levels and an increase in antioxidant enzyme activities (SOD and catalase), highlighting its protective role against diabetes-induced oxidative stress .

- Antimicrobial Efficacy : In a clinical setting, DCB was evaluated for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that DCB could inhibit MRSA growth significantly, providing insights into its potential use as an alternative treatment for resistant infections .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.